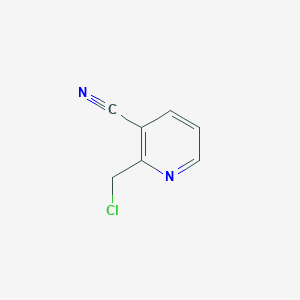

2-(Chloromethyl)nicotinonitrile

Descripción

Contextual Significance of Nicotinonitrile Derivatives in Chemical Science

Nicotinonitrile, or 3-cyanopyridine, and its derivatives represent a critical scaffold in medicinal chemistry and materials science. The pyridine (B92270) ring is a common N-heteroaromatic structure found in numerous physiologically active molecules. The presence of the nitrile group provides a versatile handle for a variety of chemical transformations, making nicotinonitrile derivatives valuable precursors in drug discovery and development.

The significance of this class of compounds is underscored by the number of marketed drugs that incorporate the nicotinonitrile core, including bosutinib, milrinone, and neratinib. These drugs exhibit a wide range of pharmacological activities, highlighting the diverse therapeutic potential of molecules built upon this framework. Research into nicotinonitrile derivatives is a vibrant area, with ongoing efforts to synthesize novel analogues with enhanced biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

Research Trajectories for 2-(Chloromethyl)nicotinonitrile as a Synthetic Intermediate

The compound this compound is of particular interest due to its dual reactivity. It possesses both a reactive chloromethyl group and a nitrile group on a pyridine ring, making it a bifunctional building block for organic synthesis. The primary research trajectory for this intermediate involves its use in the construction of more complex heterocyclic systems.

The chloromethyl group at the 2-position of the pyridine ring is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups through reactions with amines, phenols, thiols, and other nucleophiles. This reactivity is key to its utility as a synthetic intermediate, enabling the facile construction of libraries of compounds for screening in drug discovery programs. For instance, the reaction with primary or secondary amines can lead to the formation of aminomethyl-substituted nicotinonitriles, which are precursors to various fused heterocyclic systems with potential biological activity. mdpi.com

Furthermore, the nitrile group can undergo a range of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. This dual functionality allows for a diversity-oriented synthesis approach, where complex molecules can be assembled in a stepwise and controlled manner. Research is focused on exploring the scope of these reactions and applying them to the synthesis of novel compounds with potential applications in areas such as kinase inhibition for cancer therapy and the development of new antiviral agents. nih.govnih.gov

Scope and Research Objectives Pertaining to this compound

The primary research objective concerning this compound is to fully exploit its potential as a versatile synthetic intermediate. This includes the development of efficient and scalable synthetic routes to the compound itself, as well as a thorough investigation of its reactivity profile.

Key research goals include:

Optimization of Synthetic Protocols: Developing high-yielding and cost-effective methods for the preparation of this compound. A plausible approach involves the chlorination of 2-methylnicotinonitrile N-oxide, a method analogous to the synthesis of similar chloromethyl-substituted pyridines. google.com

Exploration of Reaction Scope: Systematically studying the reactions of this compound with a diverse range of nucleophiles to understand the scope and limitations of its use as a building block.

Application in Target-Oriented Synthesis: Utilizing this compound in the synthesis of biologically active molecules, particularly those targeting kinases and viral proteins. This involves the rational design of target molecules that can be efficiently assembled using this intermediate.

By achieving these objectives, the scientific community can unlock the full potential of this compound as a valuable tool in the synthesis of novel chemical entities with a wide range of potential applications.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 848774-96-9 | chemsrc.com |

| Molecular Formula | C₇H₅ClN₂ | biosynth.com |

| Molecular Weight | 152.58 g/mol | biosynth.com |

| Purity | >97.0% | chemsrc.com |

| SMILES | C1=CC(=C(N=C1)CCl)C#N | biosynth.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(chloromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-4-7-6(5-9)2-1-3-10-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALRKNHUBBKYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677243 | |

| Record name | 2-(Chloromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848774-96-9 | |

| Record name | 2-(Chloromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarbonitrile, 2-(chloromethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 2 Chloromethyl Nicotinonitrile

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The primary mode of reactivity for 2-(Chloromethyl)nicotinonitrile involves the nucleophilic displacement of the chloride ion from the chloromethyl group. This reaction is facilitated by the electron-withdrawing nature of the pyridine (B92270) ring and the adjacent nitrile group, which polarizes the C-Cl bond and stabilizes the transition state of the substitution reaction. A wide array of nucleophiles can be employed, leading to the formation of diverse derivatives.

Amination Reactions and Amine Derivative Synthesis

The reaction of this compound with various primary and secondary amines provides a straightforward route to 2-(aminomethyl)nicotinonitrile (B11815075) derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The resulting amine derivatives are important intermediates for the synthesis of more complex heterocyclic systems.

The reaction of ammonia (B1221849) with chloroethanal, a related chloroalkyl compound, has been shown to produce cyclic trimers, while reactions with primary amines can yield stable imines that may further dimerize. rsc.org While specific studies on the direct amination of this compound with ammonia are not extensively detailed in the reviewed literature, the general reactivity of primary amines with haloalkanes is well-established. rsc.org For instance, the reaction of primary amines with alkyl halides is a common method for the synthesis of secondary amines. researchgate.net This suggests that this compound would readily react with primary and secondary amines to yield the corresponding N-substituted 2-(aminomethyl)nicotinonitrile derivatives. The reaction of heteroaryl chlorides with amines in the presence of potassium fluoride (B91410) in water has been shown to be a facile method for N-arylation, a process that could potentially be adapted for this compound. researchgate.net

Table 1: Examples of Amination Reactions with Related Compounds

| Amine Reactant | Haloalkane/Heteroaryl Halide | Product | Reference |

| Primary and Secondary Amines | Alkyl Halides | Secondary and Tertiary Amines | researchgate.net |

| Various Amines | Heteroaryl Chlorides | N-Aryl Heterocycles | researchgate.net |

| Ammonia | Chloroethanal | Cyclic Trimer | rsc.org |

O-Alkylation and S-Alkylation Processes

Oxygen and sulfur nucleophiles readily react with this compound to form the corresponding ether and thioether derivatives, respectively. These reactions expand the synthetic utility of the starting material, allowing for the introduction of a variety of functional groups.

O-Alkylation: The reaction with alcoholates or phenolates leads to the formation of 2-(alkoxymethyl)nicotinonitriles and 2-(aryloxymethyl)nicotinonitriles. While direct examples with this compound are not explicitly detailed in the provided search results, the general principle of O-alkylation of similar substrates is well-documented.

S-Alkylation: The displacement of the chloride by a sulfur nucleophile, such as a thiolate, is a highly efficient process. Studies on related 2-sulfonylpyrimidines have shown that they react rapidly and chemoselectively with cysteine to form stable S-heteroarylated adducts at neutral pH. nih.gov The reaction rate is influenced by the pH, with faster reactions observed at higher pH due to the increased concentration of the more nucleophilic thiolate anion. nih.gov This high reactivity and selectivity for sulfur nucleophiles suggest that this compound would readily undergo S-alkylation with a variety of thiols to produce 2-(thiomethyl)nicotinonitrile derivatives. For example, the reaction of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with methyl iodide in the presence of sodium hydroxide (B78521) yields the corresponding 2-(methylthio)nicotinonitrile (B1597236) derivative. scirp.org

Table 2: Examples of S-Alkylation Reactions with Related Compounds

| Sulfur Nucleophile | Electrophile | Product | Reference |

| Cysteine | 2-Sulfonylpyrimidines | S-Arylated Cysteine | nih.gov |

| Sodium Thiolate | 5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile + Methyl Iodide | 5-Acetyl-6-methyl-2-(methylthio)nicotinonitrile | scirp.org |

Carbon-Carbon Bond Formation via Coupling and Alkylation Reactions

The formation of a new carbon-carbon bond at the methylene (B1212753) bridge of this compound can be achieved through reactions with various carbon nucleophiles. These reactions are crucial for extending the carbon framework and constructing more complex molecular architectures.

While specific examples of Grignard reactions directly with this compound were not found in the provided search results, Grignard reagents are well-known for their ability to form carbon-carbon bonds by reacting with various electrophiles. nih.govorganic-chemistry.org However, their high basicity can lead to side reactions. More controlled carbon-carbon bond formation can often be achieved using organocuprates or through palladium-catalyzed cross-coupling reactions. sigmaaldrich.com For instance, heterobimetallic reductive cross-coupling reactions have been described for benzonitrile (B105546) with pyridine, leading to C-C bond formation with dearomatization. nih.gov This suggests the potential for similar reactivity with the nitrile group of this compound under specific catalytic conditions.

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems. Both the chloromethyl and nitrile groups can participate in cyclization reactions, either intramolecularly or in multicomponent setups.

Intramolecular Cyclizations Leading to Fused Ring Systems

Following the initial nucleophilic substitution of the chloromethyl group, the newly introduced functionality can undergo intramolecular cyclization with the nitrile group or the pyridine ring to form fused heterocycles.

A key strategy involves the initial conversion of the chloromethyl group to an aminomethyl group. The resulting 2-(aminomethyl)pyridine derivative can then undergo cyclization. For example, the synthesis of imidazo[1,5-a]pyridines has been achieved through the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. nih.govnih.gov This suggests a potential pathway where this compound is first aminated and then subjected to cyclization conditions. The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives bearing a 2-aminonicotinonitrile moiety has also been reported, starting from imidazo[1,2-a]pyridine-2-carbaldehyde (B38260) and malononitrile, followed by intramolecular cyclization. nih.gov

Another approach involves the intramolecular cyclization of substrates containing a tethered cyano group, which can lead to the formation of fused pyridoheterocycles. chemsrc.com This strategy often relies on base-promoted tautomerization of an alkyne to an allene, which then undergoes cyclization. While not a direct reaction of this compound, it highlights a potential synthetic route where the chloromethyl group is first elaborated into a suitable tethered system.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecules in a single step. While specific MCRs directly employing this compound are not extensively documented in the reviewed literature, the reactivity of its functional groups suggests its potential as a component in such reactions.

For instance, MCRs involving 2-halomethylpyridine derivatives could be envisaged. The Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. scirp.orgchemscene.comchemicalbook.commdpi.comnih.gov It is conceivable that a derivative of this compound could be designed to participate in such a reaction. Similarly, the Gewald reaction, which produces polysubstituted 2-aminothiophenes from a ketone, a α-cyanoester, sulfur, and a base, represents another MCR where a suitably modified this compound could potentially be incorporated. researchgate.netgoogle.comresearchgate.netresearchgate.netnih.gov

The development of novel MCRs involving 2-halomethylpyridine derivatives remains an active area of research, with the potential to generate diverse libraries of heterocyclic compounds. nih.govresearchgate.net

Transformations of the Nitrile Group

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is characterized by the polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgopenstax.org This allows for the conversion of the nitrile into several other important functional groups, including carboxylic acids, amides, primary amines, and tetrazoles.

Hydrolysis

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions. libretexts.orgchemistrysteps.com In acidic hydrolysis, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. chemistrysteps.comebsco.com The reaction proceeds through an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) salt. ebsco.comsavemyexams.com

Under basic conditions, a strong nucleophile such as a hydroxide ion attacks the electrophilic carbon of the nitrile group directly. libretexts.orgopenstax.org This also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. chemistrysteps.comsavemyexams.com Acidification of the salt is then necessary to obtain the final carboxylic acid product. savemyexams.com It is possible to stop the reaction at the amide stage under milder conditions. libretexts.orgebsco.com

Interactive Data Table: Hydrolysis of Nitriles

| Reagent/Condition | Product | Intermediate | Reference |

| H₃O⁺, heat | Carboxylic Acid | Amide | libretexts.org, chemistrysteps.com, savemyexams.com |

| NaOH(aq), heat, then H₃O⁺ | Carboxylic Acid | Carboxylate Salt, Amide | libretexts.org, chemistrysteps.com, savemyexams.com |

| Mild H₂SO₄, heat | Amide | Imidic Acid | libretexts.org |

| NaOH in MeOH/Dioxane, reflux | Primary Amide | Imidate | arkat-usa.org |

Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents. savemyexams.com A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). ebsco.comlibretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. openstax.orglibretexts.org A second hydride addition then occurs, leading to a dianion which, upon an aqueous workup, gives the primary amine. openstax.org

Another method involves catalytic hydrogenation, where the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as nickel. savemyexams.com

Interactive Data Table: Reduction of Nitriles

| Reagent | Product | Reference |

| 1. LiAlH₄, dry ether; 2. H₂O | Primary Amine | ebsco.com, libretexts.org, savemyexams.com |

| H₂, Nickel catalyst, heat | Primary Amine | savemyexams.com |

| Diisopropylaminoborane, cat. LiBH₄ | Primary Amine | organic-chemistry.org |

| Ammonia borane, heat | Primary Amine | organic-chemistry.org |

Cycloaddition Reactions: Tetrazole Formation

The nitrile group can undergo a [3+2] cycloaddition reaction with azides to form a five-membered heterocyclic ring known as a tetrazole. nih.govnih.gov This reaction is a valuable method for synthesizing 5-substituted-1H-tetrazoles. nih.gov The reaction is typically carried out by heating the nitrile with sodium azide (B81097) in a solvent like DMF, often with the addition of an ammonium salt or a Lewis acid to facilitate the reaction. youtube.com The resulting tetrazole ring is considered an isostere of a carboxylic acid group, meaning it has similar physical and chemical properties, which is significant in medicinal chemistry. nih.gov

Interactive Data Table: Tetrazole Synthesis from Nitriles

| Reagents | Product | Reference |

| Sodium azide, Ammonium chloride, DMF, heat | 5-substituted-1H-tetrazole | youtube.com |

| Sodium azide, Lewis Acid (e.g., ZnCl₂) | 5-substituted-1H-tetrazole | nih.gov |

| Hydrazoic acid | 5-substituted-1H-tetrazole | wikipedia.org |

Organometallic Addition: Ketone Formation

Reaction of a nitrile with an organometallic reagent, such as a Grignard reagent (R-MgX), results in the formation of a ketone after hydrolysis. openstax.orgchemistrysteps.com The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine anion which is stabilized as a magnesium salt. libretexts.org Subsequent hydrolysis of this intermediate in an acidic aqueous workup converts the imine into a ketone. openstax.orgchemistrysteps.com

Interactive Data Table: Ketone Synthesis from Nitriles

| Reagents | Intermediate | Product | Reference |

| 1. Grignard Reagent (R-MgX); 2. H₃O⁺ | Imine anion salt | Ketone | chemistrysteps.com, openstax.org, libretexts.org |

| 1. Organolithium Reagent (R-Li); 2. H₃O⁺ | Imine anion salt | Ketone | chemistrysteps.com |

Advanced Characterization and Analytical Techniques for 2 Chloromethyl Nicotinonitrile

Spectroscopic Elucidation of Molecular Structure

The definitive confirmation of the structure of 2-(Chloromethyl)nicotinonitrile relies on a combination of modern spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable for mapping the connectivity of atoms and identifying functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural assignment can be deduced.

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule. The pyridine (B92270) ring contains three aromatic protons (H-4, H-5, and H-6), and the substituent at position 2 has a methylene (B1212753) group (-CH₂Cl).

The methylene protons of the chloromethyl group are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. Due to the electron-withdrawing effects of both the adjacent chlorine atom and the pyridine ring, this signal would be shifted significantly downfield, likely appearing in the range of δ 4.7-4.9 ppm.

The three aromatic protons will appear further downfield, characteristic of pyridine derivatives.

H-6: This proton is adjacent to the ring nitrogen and is expected to be the most deshielded, appearing as a doublet of doublets around δ 8.7-8.9 ppm.

H-4: This proton would also appear as a doublet of doublets, likely in the region of δ 7.9-8.1 ppm.

H-5: This proton is expected to be the most upfield of the aromatic signals, appearing as a doublet of doublets around δ 7.4-7.6 ppm.

The splitting pattern arises from the coupling between these protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂Cl | 4.7 - 4.9 | Singlet (s) |

| H-5 | 7.4 - 7.6 | Doublet of Doublets (dd) |

| H-4 | 7.9 - 8.1 | Doublet of Doublets (dd) |

| H-6 | 8.7 - 8.9 | Doublet of Doublets (dd) |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven unique carbon signals are predicted.

Chloromethyl Carbon (-CH₂Cl): This carbon is attached to an electronegative chlorine atom and is expected to have a chemical shift in the range of δ 43-46 ppm.

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in a distinct region of the spectrum, predicted to be around δ 115-117 ppm.

Pyridine Ring Carbons: The five carbons of the pyridine ring will have shifts determined by their position relative to the nitrogen atom and the two substituents. The quaternary carbons, C-2 and C-3, will be identifiable by their lack of signal in a DEPT-135 experiment. C-2, being bonded to both the nitrogen and the chloromethyl group, would be significantly affected, as would C-3, bonded to the electron-withdrawing nitrile group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂Cl | 43 - 46 |

| C-3 | 108 - 111 |

| -C≡N | 115 - 117 |

| C-5 | 128 - 130 |

| C-4 | 139 - 141 |

| C-6 | 152 - 154 |

| C-2 | 155 - 158 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, the COSY spectrum would display cross-peaks connecting H-4 with H-5, and H-5 with H-6, confirming their adjacency on the pyridine ring. No correlation would be observed for the singlet -CH₂Cl signal. researchgate.netsigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. The HSQC spectrum would show cross-peaks linking the -CH₂Cl proton signal to the -CH₂Cl carbon signal, H-4 to C-4, H-5 to C-5, and H-6 to C-6. This allows for the direct assignment of the protonated carbons. biosynth.comvwr.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for identifying quaternary carbons and piecing the molecular fragments together. Key expected correlations would include:

The -CH₂Cl protons correlating to the C-2 and C-3 carbons.

The H-4 proton correlating to C-2, C-3, and C-5.

The H-6 proton correlating to C-2 and C-5. These correlations would definitively establish the substitution pattern on the pyridine ring. researchgate.netvwr.com

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

The analysis of vibrational modes allows for the identification of key functional groups in this compound.

Nitrile Group (-C≡N): The most characteristic feature in the IR spectrum would be the nitrile stretching vibration. This should appear as a sharp, medium-intensity absorption band in the range of 2220-2240 cm⁻¹.

Aromatic Ring: The C=C and C=N stretching vibrations of the pyridine ring would result in a series of bands in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹.

Chloromethyl Group (-CH₂Cl): The C-H stretching vibrations of the methylene group will occur in the 2850-3000 cm⁻¹ range. The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 650-800 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 3000 |

| Nitrile (-C≡N) | Stretch | 2220 - 2240 |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 650 - 800 |

Functional Group Identification

The molecular structure of this compound comprises a pyridine ring substituted with a chloromethyl group and a nitrile group. chemscene.combiosynth.comchemsrc.com The identification of these key functional groups is paramount for confirming the compound's identity. Organic chemistry relies heavily on the "functional group approach," where the characteristic reactions and spectral properties of these groups allow for the prediction of a molecule's chemical behavior. fsu.edu

The primary functional groups present in this compound are:

Alkyl Halide (Chloromethyl group): The -CH2Cl group is an alkyl halide. Alkyl halides, which consist of an alkyl group attached to a halogen, are susceptible to nucleophilic substitution and elimination reactions. fsu.edumasterorganicchemistry.com

Nitrile (Cyanide group): The -C≡N group is a nitrile. When a compound is named as a nitrile, the carbon atom of the nitrile group is included in the carbon chain count. fsu.edu

Aromatic Ring (Pyridine): The pyridine ring is a six-membered aromatic heterocycle containing a nitrogen atom. fsu.edu

Spectroscopic techniques are instrumental in confirming the presence of these functional groups. While not explicitly detailed in the provided outline, techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would typically be employed to identify the characteristic vibrational frequencies and chemical shifts associated with the C-Cl, C≡N, and aromatic C-H and C-N bonds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) after ionization. nih.govyoutube.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C7H5ClN2), the theoretical exact mass can be calculated and compared with the experimentally determined value from HRMS analysis, providing a high degree of confidence in the compound's identification. chemsrc.comnih.gov The high resolution is achieved by maintaining a high vacuum and adjusting parameters such as the entrance and exit slit widths of the mass spectrometer. nih.gov

| Property | Value |

| Molecular Formula | C7H5ClN2 |

| Molecular Weight | 152.58 g/mol |

| Exact Mass | 152.0141 |

| InChI Key | FALRKNHUBBKYCC-UHFFFAOYSA-N |

Table 1: Key Properties of this compound chemsrc.comsigmaaldrich.com

In mass spectrometry, the molecular ion, once formed, can undergo fragmentation, breaking into smaller, charged pieces. libretexts.org The pattern of these fragments is unique to a specific molecule and provides valuable structural information. The stability of the resulting fragments often dictates the fragmentation pathway. youtube.comlibretexts.org

For this compound, the presence of a chlorine atom is a key feature in its mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. chemguide.co.uk This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the M+2 peak has about one-third the intensity of the M+ peak. chemguide.co.uk This pattern is a clear indicator of the presence of a single chlorine atom in the molecule and any fragments containing the chlorine atom. chemguide.co.uk

The fragmentation of this compound would likely involve the loss of the chloromethyl group or cleavage of the pyridine ring. The analysis of the m/z values of these fragments helps to piece together the structure of the original molecule. dtic.mil For instance, the loss of a chlorine radical (•Cl) or a chloromethyl radical (•CH₂Cl) would result in specific fragment ions that can be readily identified.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. nih.gov For a compound like this compound, a reversed-phase HPLC method would typically be employed. nih.gov In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govnih.gov

A typical HPLC method for analyzing nicotinic acid derivatives might involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection (LC-MS). nih.govnih.gov The purity of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks.

| Parameter | Typical Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV or Mass Spectrometry (MS) |

| Injection Volume | 1-20 µL |

Table 2: Illustrative HPLC Parameters nih.govnih.gov

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. epa.govmdpi.com Given that this compound is a solid at room temperature, a GC method would require heating to ensure volatilization for analysis. sigmaaldrich.com The method often involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. google.comjapsonline.com

For chlorinated hydrocarbons, a capillary column such as a DB-5 or DB-1701 is often used. epa.gov The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A mass spectrometer is frequently used as the detector (GC-MS), providing both retention time and mass spectral data for definitive identification. orientjchem.org The oven temperature is typically programmed to ramp up during the analysis to ensure efficient separation of compounds with different boiling points. japsonline.comorientjchem.org

| Parameter | Typical Condition |

| Column | Capillary column (e.g., HP-5ms) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 200-280 °C |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |

| Oven Program | Temperature ramp (e.g., 60°C to 250°C) |

Table 3: Illustrative GC Parameters mdpi.comjapsonline.comorientjchem.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used to separate mixtures, identify compounds, and determine their purity. In the context of synthesizing or analyzing this compound, TLC would serve as a rapid and effective method to monitor the progress of a reaction and to get a preliminary assessment of the product's purity.

The separation in TLC is based on the principle of differential partitioning of a compound between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (a solvent or a mixture of solvents). Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value). Non-polar compounds are carried further up the plate by the mobile phase, resulting in a higher Rf value.

For this compound, a typical TLC analysis would involve spotting a dilute solution of the compound onto a silica gel plate and developing it in a sealed chamber containing an appropriate solvent system. The choice of the mobile phase is crucial for achieving good separation. A common approach for compounds of intermediate polarity like this compound would be to use a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents would be optimized to achieve an Rf value ideally between 0.3 and 0.7 for clear separation and accurate determination.

Visualization of the spots after development would likely be achieved under UV light (at 254 nm), as the pyridine ring in the molecule is expected to be UV-active.

Detailed Research Findings

Table 1: Hypothetical TLC Data for this compound

| Mobile Phase (Solvent System) | Rf Value | Method of Visualization |

| Hexane:Ethyl Acetate (3:1) | 0.45 | UV Light (254 nm) |

| Dichloromethane:Methanol (98:2) | 0.60 | UV Light (254 nm) |

| Toluene:Acetone (4:1) | 0.52 | UV Light (254 nm) |

Note: The data in this table is illustrative and not based on actual experimental results.

X-ray Diffraction (XRD) for Crystalline Structure Determination

The technique involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a 3D model of the electron density can be constructed, from which the crystal structure is determined.

Detailed Research Findings

As of now, a definitive crystal structure report for this compound is not available in the public domain or crystallographic databases. However, structural data for closely related compounds, such as nicotinonitrile derivatives, have been reported. For instance, studies on other substituted nicotinonitriles have revealed details about their crystal systems (e.g., orthorhombic, monoclinic) and space groups.

If a single crystal of this compound were to be analyzed, the resulting data would be presented in a standardized format, as shown in the hypothetical table below. This table outlines the kind of crystallographic parameters that would be determined.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₇H₅ClN₂ |

| Formula Weight | 152.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.50 |

| b (Å) | 12.30 |

| c (Å) | 8.10 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 719.6 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.408 |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent experimentally determined values for this compound.

The determination of the crystal structure would provide invaluable insights into the intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state properties of the compound.

Computational Chemistry and Theoretical Studies of 2 Chloromethyl Nicotinonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and properties of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying medium-sized organic molecules such as 2-(Chloromethyl)nicotinonitrile.

The first step in a typical DFT study involves optimizing the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this process reveals crucial information about bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the chloromethyl group (-CH₂Cl) relative to the pyridine (B92270) ring. Different orientations of this group result in different conformers, each with a distinct energy level. Theoretical calculations can identify the most stable conformer, which is the one that predominates under normal conditions. Studies on related chloromethyl-substituted aromatic compounds often show that the orientation of the C-Cl bond relative to the aromatic ring is a key determinant of conformational stability, influenced by steric hindrance and subtle electronic interactions.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative) Note: This data is illustrative and based on typical values for similar structures calculated at the B3LYP/6-311G(d,p) level of theory. Actual experimental or higher-level computational values may vary.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-Cl | 1.78 Å |

| C-C (ring) | 1.39 - 1.41 Å | |

| C-N (ring) | 1.33 - 1.35 Å | |

| C-CN | 1.45 Å | |

| C≡N | 1.16 Å | |

| Bond Angles | C-C-Cl | 111.5° |

| C(ring)-C(ring)-C(CH₂) | 121.0° |

| Dihedral Angle | N(ring)-C(ring)-C(CH₂)-Cl | ~90° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations can map the electron density distribution of these orbitals. Typically, in such substituted pyridines, the HOMO is distributed over the electron-rich pyridine ring, while the LUMO may be localized more towards the electron-withdrawing nitrile group. This distribution is key to understanding its reactivity in chemical reactions.

Table 2: Calculated Frontier Orbital Energies and Related Properties (Illustrative) Note: This data is illustrative and based on typical values for similar structures.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.7 eV |

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). The calculated frequencies for the C≡N stretch, C-Cl stretch, and various aromatic C-H and C-C vibrations in this compound can be compared with experimental spectra to confirm its identity and structure. For instance, the nitrile group typically shows a strong, sharp absorption band in the IR spectrum.

NMR Chemical Shifts: By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts, when compared to experimental data, are invaluable for assigning the signals in the NMR spectrum to specific atoms in the molecule, thus providing definitive structural elucidation.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT calculations identify energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of atoms according to the principles of classical mechanics, MD simulations can explore the entire conformational landscape of this compound in a simulated environment, such as in a solvent.

These simulations can reveal the preferred conformations of the chloromethyl group, the pathways and energy barriers for rotation between different conformers, and how these dynamics are influenced by the surrounding medium. This provides a more realistic understanding of the molecule's flexibility and the range of shapes it can adopt in solution, which is crucial for understanding its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While this section concerns derivatives of this compound rather than the parent compound itself, it is a key application of computational chemistry in drug discovery and materials science.

In a QSAR study, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for a set of derivatives. These descriptors are then correlated with their experimentally measured activity (e.g., enzyme inhibition, receptor binding affinity) using statistical methods to build a predictive model. For derivatives of this compound, key descriptors might include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or selective compounds and prioritizing synthetic efforts.

Applications and Advanced Research Directions Involving 2 Chloromethyl Nicotinonitrile

Role as a Key Intermediate in Medicinal Chemistry

The utility of 2-(Chloromethyl)nicotinonitrile as a scaffold in drug design is well-documented. biosynth.com Its ability to participate in various chemical reactions allows for the introduction of diverse functional groups, leading to the creation of novel compounds with potential therapeutic applications.

Design and Synthesis of Novel Pharmaceutical Agents

This compound is a valuable reagent for synthesizing complex pharmaceutical agents. biosynth.com The chloromethyl group provides a reactive site for nucleophilic substitution, enabling the attachment of various molecular fragments. For instance, it can be used to synthesize substituted thieno[2,3-d]pyrimidin-4-ones, which have shown potential as central nervous system depressants. nih.gov The synthesis involves reacting 2-amino-3-carboxanilido-4,5,6,7-tetrahydrobenzo(b)thiophenes with chloroacetyl chloride, which can be derived from this compound, to form the desired pyrimidinone derivatives. nih.gov

Development of Kinase Inhibitors and Other Enzyme Modulators

Nicotinonitrile derivatives have emerged as a promising scaffold for the development of kinase inhibitors. ekb.egnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. By modifying the nicotinonitrile core, researchers have developed potent inhibitors of various kinases, including Aurora kinases and tyrosine kinases. ekb.egnih.gov

For example, a series of novel nicotinonitrile derivatives demonstrated significant inhibitory activity against Pim kinases, which are involved in cell survival and proliferation. nih.gov One of the most potent compounds, 8e , exhibited sub-micromolar inhibitory concentrations against all three Pim kinase isoforms. nih.gov Similarly, other nicotinonitrile-based compounds have been identified as potent tyrosine kinase inhibitors, with compounds 8 and 5g showing 86% and 89% inhibition, respectively. nih.gov These findings highlight the potential of the nicotinonitrile scaffold in designing targeted cancer therapies.

Applications in Cancer Therapeutics Research

The nicotinonitrile framework is a key component in the development of novel anticancer agents. ekb.egresearchgate.net These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of enzymes crucial for cancer cell survival. nih.gov

Research has shown that certain nicotinonitrile derivatives can upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of apoptotic proteins leads to the selective elimination of cancer cells. Furthermore, some nicotinonitrile derivatives have demonstrated the ability to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating. nih.gov The cytotoxic activity of these compounds has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with promising results. nih.govnih.gov

Table 1: Selected Nicotinonitrile Derivatives with Anticancer Activity

| Compound | Target Cell Line(s) | Mechanism of Action | Key Findings |

| 8e | HepG2, MCF-7 | Pim Kinase Inhibition, Apoptosis Induction, Cell Cycle Arrest | Most potent Pim kinase inhibitor in the series, with IC50 ≤ 0.28 μM. nih.gov |

| 8c | HepG2 | Apoptosis Induction | Significant upregulation of P53 and caspase-3 gene expression. nih.gov |

| 8 | HCT-116 | Tyrosine Kinase Inhibition, Apoptosis Induction | 86% inhibition of tyrosine kinase; induced intrinsic apoptosis. nih.gov |

| 5g | HCT-116 | Tyrosine Kinase Inhibition, Apoptosis Induction | 89% inhibition of tyrosine kinase; induced intrinsic apoptosis. nih.gov |

This table is for informational purposes only and is based on published research findings. The compounds listed are not approved drugs.

Exploration in Antimicrobial Agent Development

The nicotinonitrile scaffold has also been investigated for its potential in developing new antimicrobial agents to combat bacterial and fungal infections. researchgate.networldnewsnaturalsciences.commdpi.com Researchers have synthesized various nicotinonitrile derivatives and evaluated their activity against a range of microorganisms.

For instance, a series of 2-amino and 2-methoxy nicotinonitrile derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, as well as fungi. worldnewsnaturalsciences.com Several of these compounds exhibited significant antimicrobial activity, with some showing comparable or even superior potency to standard drugs like ampicillin (B1664943) and fluconazole (B54011) at the same concentration. worldnewsnaturalsciences.com The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Contributions to Agrochemical Research

Beyond its applications in medicine, this compound also plays a role in the development of modern agrochemicals.

Herbicidal and Insecticidal Activity Studies

The pyridine (B92270) nucleus, a core component of nicotinic acid and its derivatives like this compound, is a significant structural motif in agrochemicals. jocpr.comjocpr.com The introduction of a chloromethyl group at the 2-position and a nitrile group at the 3-position of the pyridine ring creates a versatile chemical intermediate for synthesizing compounds with potent biological activities. Research has extensively explored the derivatization of this and related nicotinonitrile structures to develop new herbicides and insecticides.

Derivatives of nicotinic acid have shown promising activity against a variety of pests. jocpr.comresearchgate.net For instance, certain synthesized nicotinic acid derivatives have demonstrated efficacy against the green peach aphid (Myzus persicae), the American bollworm (Helicoverpa armigera), and the maize weevil (Sitophilus zeamais). jocpr.comresearchgate.net The mechanism of action for many of these compounds is linked to their ability to act on nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, which disrupts neurotransmission, leading to paralysis and death. jocpr.com This mode of action is characteristic of the neonicotinoid class of insecticides, which are known for their high efficiency. researchgate.netnih.gov

In the realm of herbicides, various pyridine derivatives have also been successfully commercialized. sci-hub.box Studies on N-(arylmethoxy)-2-chloronicotinamides, which can be synthesized from nicotinic acid derivatives, have shown significant herbicidal activity. For example, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) displayed excellent activity against duckweed (Lemna paucicostata). sci-hub.box Similarly, novel N-(2,2,2)-trifluoroethylpyrazole derivatives have exhibited good pre-emergence herbicidal effects against both broadleaf and grassy weeds, with a notable safety profile for crops like maize. nih.gov

The development of mesoionic pyrido[1,2-α]pyrimidinone derivatives containing a neonicotinoid moiety has also yielded compounds with significant insecticidal properties. mdpi.com These complex structures, synthesized using precursors related to nicotinonitrile, have been tested against aphids (Aphis craccivora).

Table 1: Insecticidal Activity of Mesoionic Pyrido[1,2-α]pyrimidinone Derivatives against Aphis craccivora

| Compound | Concentration (µg/mL) | Mortality Rate (%) |

|---|---|---|

| I13 | 500 | 100 |

| 200 | 100 | |

| 100 | 92 | |

| I1 | 500 | 85 |

| I2 | 500 | 69 |

| Imidacloprid | 500 | 100 |

| Triflumezopyrim | 500 | 100 |

This table is based on data presented in a study on mesoionic pyrido[1,2-α]pyrimidinone derivatives. mdpi.com

Furthermore, research into nicotinonitrile derivatives has extended to molluscicidal activity. nih.gov A series of novel nicotinonitrile compounds were screened for their toxicity against land snails (Monacha cartusiana), with some water-soluble nicotinonitrile-2-thiolate salts showing mortality rates comparable to the commercial pesticide Acetamiprid. nih.gov

Advanced Materials Science Applications

While the primary focus of research on this compound and its relatives has been in agrochemicals and medicinal chemistry, their structural features also make them candidates for applications in materials science. Heterocyclic aromatic compounds, particularly those with nitrile and halogen substituents, are known to be valuable building blocks for advanced materials.

The nitrile group in the nicotinonitrile structure enhances its reactivity, making it a versatile intermediate. The presence of the pyridine ring and the nitrile group can impart specific electronic properties, such as conductivity and fluorescence, to newly synthesized materials. For example, related compounds like 2-Chloro-5-(3-fluorophenyl)nicotinonitrile are utilized in the development of materials with tailored optical and electronic characteristics. These properties are crucial for applications in areas such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to modify the pyridine ring with various functional groups allows for the fine-tuning of the final material's properties.

Though direct applications of this compound in materials science are not as extensively documented as its role in agrochemical synthesis, its potential as a precursor is clear. The chloromethyl group is a reactive site that allows for facile connection to other molecular units, enabling the construction of larger, more complex polymer or molecular structures for materials science applications. bldpharm.combldpharm.com

Future Perspectives in this compound Research

The future of research involving this compound and its derivatives appears to be branching into several promising directions. The continued exploration of its utility as a scaffold for novel agrochemicals remains a central theme. The structure--activity relationship (SAR) studies conducted on its derivatives suggest that there is considerable potential for developing new, more effective, and selective herbicides and insecticides. sci-hub.boxmdpi.com The discovery of compounds with high efficacy, such as certain mesoionic pyrido[1,2-α]pyrimidinones, encourages further investigation into similar complex heterocyclic systems. mdpi.com

There is a growing interest in creating more environmentally benign pesticides. Future research could focus on designing derivatives of this compound that exhibit high target specificity while having minimal impact on non-target organisms like pollinators. nih.gov The development of neonicotinoid analogs with modified structures could lead to new insecticides with improved safety profiles. nih.gov

Beyond agrochemicals, the application of nicotinonitrile derivatives in medicinal chemistry is an expanding field. These compounds have been investigated for various therapeutic properties, including acting as antitumor and anti-inflammatory agents. nih.gov The reactivity of the 2-chloronicotinonitrile structure makes it a key intermediate for the synthesis of diverse heterocyclic compounds with potential pharmacological activities. nih.govmdpi.com

In materials science, the potential of this compound as a building block for functional organic materials is an area ripe for exploration. Future studies could systematically investigate the synthesis of polymers and small molecules derived from this compound and characterize their photophysical and electronic properties. This could lead to the development of novel materials for electronics and photonics.

Q & A

Q. What are the common synthetic routes for 2-(Chloromethyl)nicotinonitrile, and how do reaction conditions affect yield and purity?

The synthesis of this compound typically involves chlorination of nicotinonitrile derivatives. A documented method uses phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) under controlled conditions (100°C, 4–6 hours), achieving yields of 70–85% depending on purity optimization. Key parameters include:

- Temperature : Elevated temperatures (≥100°C) enhance chlorination efficiency but may increase side-product formation.

- Solvent selection : Polar aprotic solvents like dichloromethane reduce hydrolysis of reactive intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the compound from unreacted starting materials and halogenated byproducts .

Q. How is this compound characterized to confirm structural integrity post-synthesis?

Standard characterization methods include:

- NMR spectroscopy : and NMR identify substituent positions (e.g., chloromethyl and nitrile groups).

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 157.56 for C₆H₄Cl₂N₂).

- HPLC : Purity assessment (>95% for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm. These methods align with protocols for structurally similar nicotinonitrile derivatives .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of the chloromethyl group in this compound?

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its electrophilic nature. Computational studies (DFT calculations) suggest:

- Transition-state stabilization : Electron-withdrawing nitrile groups adjacent to the chloromethyl moiety lower activation energy by polarizing the C–Cl bond.

- Steric effects : Bulky nucleophiles require longer reaction times or elevated temperatures. Experimental validation using potassium carbonate (K₂CO₃) as a base in DMF at 60°C achieves substitution yields of 60–75% .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?

Crystallographic analysis of analogs (e.g., 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile) reveals:

- Dihedral angles : Critical for understanding steric interactions between substituents (e.g., 55.04° between pyridyl and naphthyl groups).

- Hydrogen bonding : N–H⋯N and C–H⋯N interactions stabilize crystal packing, influencing solubility and melting points. Such data guide the design of derivatives with tailored physicochemical properties .

Q. What strategies mitigate competing side reactions during catalytic cross-coupling of this compound?

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require:

- Ligand selection : Bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination.

- Protecting groups : Temporary protection of the nitrile moiety with trimethylsilyl groups prevents undesired cyano displacement. Optimized conditions (Pd(OAc)₂, K₃PO₄, 80°C) achieve coupling yields >80% for aryl boronic acids .

Methodological Notes

- Contradiction Analysis : While emphasizes chlorination at 100°C, notes decomposition near 190°C, necessitating temperature control during prolonged reactions.

- Biological Activity : Analogous compounds (e.g., 2-(Trifluoroacetyl)nicotinonitrile) exhibit enzyme inhibition via covalent binding to catalytic residues, suggesting potential for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.